![molecular formula C26H34N4O6S2 B4193686 N,N'-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide}](/img/structure/B4193686.png)
N,N'-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide}
Übersicht
Beschreibung
N,N'-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide}, commonly known as E64d, is a potent inhibitor of cysteine proteases. It belongs to the class of epoxysuccinyl peptides and is widely used in scientific research applications.
Wirkmechanismus
E64d irreversibly binds to the active site of cysteine proteases by forming a covalent bond with the active site cysteine residue. This results in the inhibition of the protease activity and prevents the degradation of proteins and peptides.
Biochemical and Physiological Effects:
E64d has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the processing of major histocompatibility complex (MHC) class II molecules, which are involved in antigen presentation. E64d has also been shown to inhibit the activation of caspases, which are involved in apoptosis. In addition, E64d has been shown to inhibit the degradation of extracellular matrix proteins, which play a crucial role in tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
E64d is a potent and selective inhibitor of cysteine proteases, making it an ideal tool for studying the role of cysteine proteases in various biological processes. However, E64d has some limitations as well. It is not a cell-permeable inhibitor, which limits its use in studying intracellular cysteine proteases. In addition, E64d irreversibly binds to the active site of cysteine proteases, which makes it difficult to study the kinetics of protease inhibition.
Zukünftige Richtungen
There are several future directions for the use of E64d in scientific research. One direction is to develop cell-permeable analogs of E64d, which would allow for the study of intracellular cysteine proteases. Another direction is to use E64d in combination with other inhibitors to study the interplay between different protease families. Finally, E64d can be used to study the role of cysteine proteases in various disease states, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, E64d is a potent inhibitor of cysteine proteases that has been widely used in scientific research. It has a wide range of biochemical and physiological effects and is an ideal tool for studying the role of cysteine proteases in various biological processes. However, E64d has some limitations, and future directions for its use include the development of cell-permeable analogs and the study of its role in various disease states.
Wissenschaftliche Forschungsanwendungen
E64d is widely used in scientific research to study the role of cysteine proteases in various biological processes. It is used to inhibit the activity of cathepsins, a family of cysteine proteases that play a crucial role in antigen processing, apoptosis, and protein degradation. E64d has also been shown to inhibit the activity of other cysteine proteases such as papain, calpain, and caspases.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[2-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6S2/c1-19-7-11-21(12-8-19)37(33,34)29-17-3-5-23(29)25(31)27-15-16-28-26(32)24-6-4-18-30(24)38(35,36)22-13-9-20(2)10-14-22/h7-14,23-24H,3-6,15-18H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFWMADSTBGBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCCNC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)sulfonyl-N-[2-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B4193607.png)
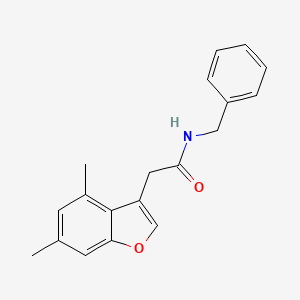
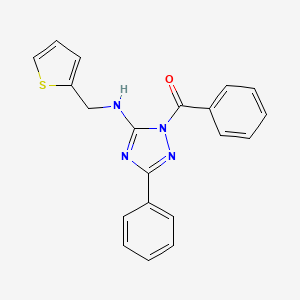

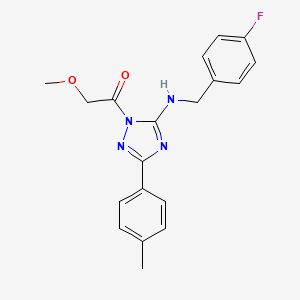
![5-chloro-2-methoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4193650.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4193656.png)
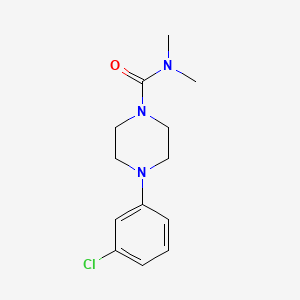
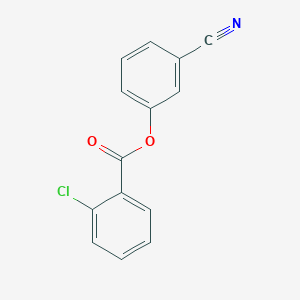
![methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate](/img/structure/B4193693.png)
![N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193696.png)
![N-{2-[(4-fluorobenzyl)thio]benzoyl}phenylalaninamide](/img/structure/B4193698.png)
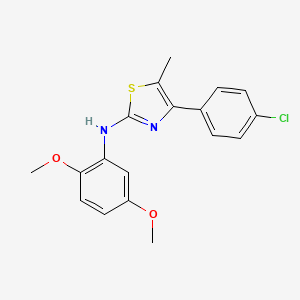
![methyl N-{[(4-methylphenyl)amino]carbonyl}valinate](/img/structure/B4193712.png)